molecular formula C23H23N3O6S B11265737 4-({2-[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)morpholine

4-({2-[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)morpholine

Cat. No.: B11265737
M. Wt: 469.5 g/mol
InChI Key: KGDFMWPERUKXEZ-UHFFFAOYSA-N
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Description

4-({2-[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)morpholine is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a benzofuran moiety, and a morpholine sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({2-[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)morpholine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the oxadiazole ring: This can be achieved by reacting 4-ethoxybenzohydrazide with a suitable nitrile under acidic conditions to form the 1,2,4-oxadiazole ring.

    Synthesis of the benzofuran moiety: The benzofuran ring can be synthesized via a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene.

    Sulfonylation: The benzofuran derivative is then sulfonylated using a sulfonyl chloride reagent to introduce the sulfonyl group.

    Morpholine attachment: Finally, the morpholine ring is introduced through a nucleophilic substitution reaction with the sulfonylated benzofuran derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-({2-[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas with a palladium catalyst are often used.

    Substitution: Reagents for substitution reactions can include halogens, alkyl halides, and various nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an antimicrobial, anticancer, or anti-inflammatory agent.

    Materials Science: Its functional groups could be useful in the design of new materials with specific electronic, optical, or mechanical properties.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism by which 4-({2-[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)morpholine exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound might interact with specific molecular targets such as enzymes, receptors, or DNA. The oxadiazole ring and benzofuran moiety could play key roles in binding to these targets, while the sulfonyl and morpholine groups might enhance solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    4-({2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)morpholine: Similar structure but with a methoxy group instead of an ethoxy group.

    4-({2-[3-(4-Ethoxyphenyl)-1,2,4-thiadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)morpholine: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.

Uniqueness

The uniqueness of 4-({2-[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)morpholine lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H23N3O6S

Molecular Weight

469.5 g/mol

IUPAC Name

4-[[2-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl]sulfonyl]morpholine

InChI

InChI=1S/C23H23N3O6S/c1-3-30-17-6-4-16(5-7-17)22-24-23(32-25-22)21-15(2)19-14-18(8-9-20(19)31-21)33(27,28)26-10-12-29-13-11-26/h4-9,14H,3,10-13H2,1-2H3

InChI Key

KGDFMWPERUKXEZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NOC(=N2)C3=C(C4=C(O3)C=CC(=C4)S(=O)(=O)N5CCOCC5)C

Origin of Product

United States

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